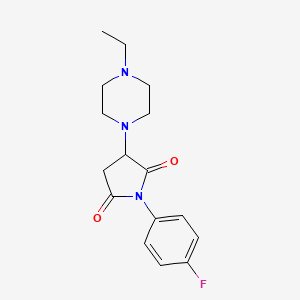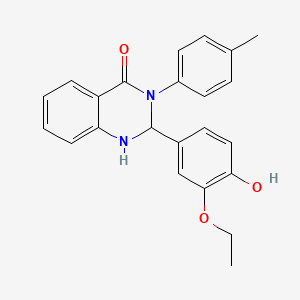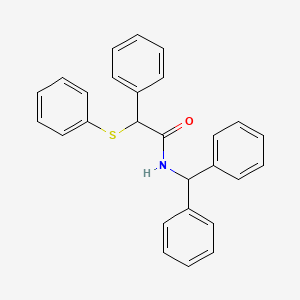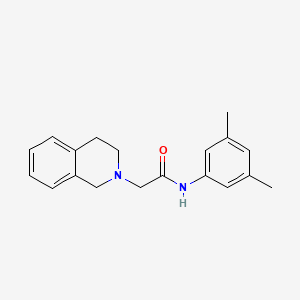![molecular formula C21H33N3O3S B4932615 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide](/img/structure/B4932615.png)
1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide is a complex organic compound featuring a furan ring, piperidine rings, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the piperidine rings and the carboxamide group. Key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine rings: This involves nucleophilic substitution reactions where piperidine derivatives are introduced.
Introduction of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and the methylsulfanylmethyl group can be oxidized under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the furan ring and the methylsulfanylmethyl group.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-methylpiperidine-4-carboxamide
- 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-ethylpiperidine-4-carboxamide
Comparison: 1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[1-[5-(methylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3S/c1-15(2)22-20(25)16-6-10-23(11-7-16)17-8-12-24(13-9-17)21(26)19-5-4-18(27-19)14-28-3/h4-5,15-17H,6-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXBWAAEYNFADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(O3)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol;dihydrochloride](/img/structure/B4932532.png)
![N-cyclohexyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932536.png)

![N-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-1-(3-propyl-1H-pyrazol-5-yl)methanamine](/img/structure/B4932556.png)
![N-(2-cyanophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B4932578.png)

![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)

![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)
![5-(3,4,5-trimethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B4932630.png)


![5'-(2-METHOXYETHYL) 3'-METHYL 6'-AMINO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,4'-PYRAN]-3',5'-DICARBOXYLATE](/img/structure/B4932664.png)
